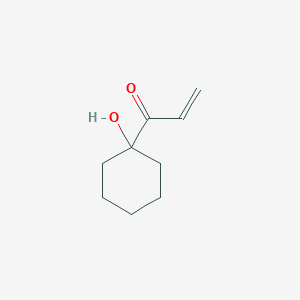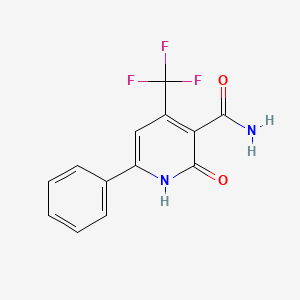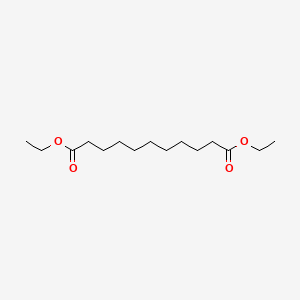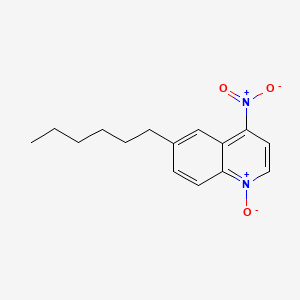
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester is a chemical compound with the molecular formula C8H12Cl4O2 It is an ester derivative of hexanoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Hexanoic acid+EthanolCatalystHexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
化学反応の分析
Types of Reactions
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and ethanol in the presence of an acid or base.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexanol and other alcohol derivatives.
科学的研究の応用
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atoms in the compound may also contribute to its reactivity and interactions with other molecules.
類似化合物との比較
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-, ethyl ester: Contains fluorine atoms instead of chlorine, leading to distinct chemical behavior.
Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, methyl ester: Similar structure but with additional methyl groups, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
13038-10-3 |
|---|---|
分子式 |
C8H12Cl4O2 |
分子量 |
282.0 g/mol |
IUPAC名 |
ethyl 4,6,6,6-tetrachlorohexanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-2-14-7(13)4-3-6(9)5-8(10,11)12/h6H,2-5H2,1H3 |
InChIキー |
HGBKSXQEXIUOAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(CC(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


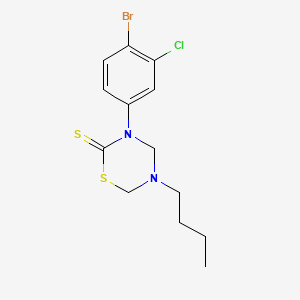


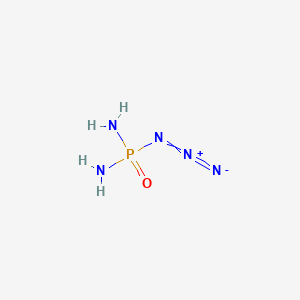

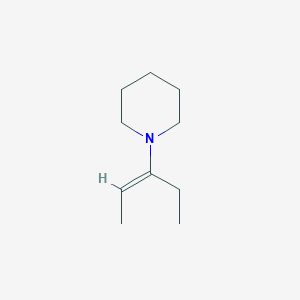


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
